molecular formula C20H21ClN2O4 B11804510 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride

4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride

Cat. No.: B11804510
M. Wt: 388.8 g/mol
InChI Key: JUDPRYMVHFNIFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride is a chemical compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperazine ring. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more versatile for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride typically involves the following steps:

    Fmoc Protection: The piperazine-2-carboxylic acid is reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA) to form the Fmoc-protected piperazine derivative.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

    Hydrochloride Formation: The Fmoc-protected piperazine derivative is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.

    Automated Purification: Industrial-scale purification techniques, such as large-scale chromatography or crystallization, are employed to ensure high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.

    Coupling Reactions: It is commonly used in peptide coupling reactions, where it reacts with carboxylic acids to form peptide bonds.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.

Major Products Formed

    Deprotected Amino Compound: Removal of the Fmoc group yields the free amino derivative.

    Peptide Products: Coupling reactions with carboxylic acids result in the formation of peptides.

Scientific Research Applications

4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is extensively used in solid-phase peptide synthesis (SPPS) as a protecting group for amino acids.

    Biology: The compound is used in the synthesis of peptide-based probes and inhibitors for biological studies.

    Medicine: It plays a role in the development of peptide-based therapeutics and drug delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials for various industrial applications.

Mechanism of Action

The primary mechanism of action of 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the piperazine ring, preventing unwanted side reactions during peptide bond formation. Upon completion of the synthesis, the Fmoc group can be selectively removed under basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Boc)-OH: This compound features both Fmoc and Boc protecting groups and is used in peptide synthesis.

    Fmoc-Arg(Pbf)-OH: Contains an Fmoc group and a Pbf protecting group, used for arginine residues in peptide synthesis.

    Fmoc-Gly-OH: A simpler Fmoc-protected amino acid used in peptide synthesis.

Uniqueness

4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride is unique due to its specific structure, which combines the Fmoc protecting group with a piperazine ring. This combination provides distinct reactivity and solubility properties, making it particularly useful in the synthesis of complex peptides and peptide-based compounds.

Properties

Molecular Formula

C20H21ClN2O4

Molecular Weight

388.8 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C20H20N2O4.ClH/c23-19(24)18-11-22(10-9-21-18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;/h1-8,17-18,21H,9-12H2,(H,23,24);1H

InChI Key

JUDPRYMVHFNIFZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.